

Head-to-head comparison of NODAGA and DOTA for peptide radiolabeling

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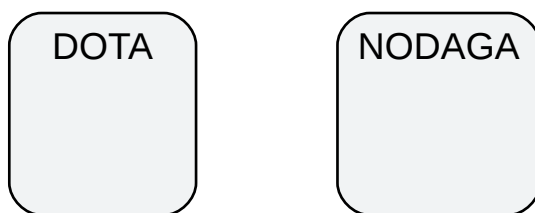
A Head-to-Head Comparison of NODAGA and DOTA for Peptide Radiolabeling

Introduction

In the development of radiopharmaceuticals for molecular imaging and therapy, the choice of a bifunctional chelator is a critical decision that significantly impacts the radiochemical yield, stability, and in vivo performance of the final product. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has long been the gold standard for chelating a variety of radiometals. However, 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA), a derivative of the NOTA macrocycle, has emerged as a highly effective alternative. This guide provides an objective, data-driven comparison of NODAGA and DOTA to assist researchers, scientists, and drug development professionals in selecting the optimal chelator for their peptide radiolabeling applications.

Chemical Structures

The structural difference between the 12-membered ring of DOTA and the 9-membered ring of NODAGA influences their coordination chemistry and radiolabeling kinetics with different radiometals.



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Caption: Chemical structures of DOTA and NODAGA chelators.

Quantitative Data Comparison

The selection of a chelator is often guided by its performance in key experimental parameters. The following tables summarize quantitative data from comparative studies of NODAGA and DOTA.

Table 1: Radiolabeling Conditions and Performance

This table compares the typical reaction conditions and resulting radiochemical yields for DOTA and NODAGA with common radiometals like Gallium-68 (^{68}Ga) and Copper-64 (^{64}Cu). Notably, NODAGA often allows for faster labeling at lower temperatures.^{[1][2]}

Chelator	Radiomet al	Peptide/A ntibody	Temp. (°C)	Time (min)	Radioche mical Yield (%)	Ref.
NODAGA	⁶⁸ Ga	RGD/NOC Peptides	Room Temp.	< 10	> 95%	[1]
DOTA	⁶⁸ Ga	RGD/NOC Peptides	95	10	> 95%	[1]
NODAGA	⁶⁴ Cu	Trastuzum ab	Room Temp.	15	~80%	[3]
DOTA	⁶⁴ Cu	Trastuzum ab	Room Temp.	15	Full Incorporati on	[3]
NODAGA	⁶⁴ Cu	mAb7	25	60	59 - 71%	[4]
DOTA	⁶⁴ Cu	mAb7	40	60	59 - 71%	[4]

Table 2: In Vitro and In Vivo Stability

The stability of the radiometal-chelator complex is crucial for accurate imaging and minimizing off-target radiation. NODAGA generally exhibits superior stability for certain radiometals, particularly Gallium-68.

Chelator	Radiometal	Stability Metric	Result (NODAGA)	Result (DOTA)	Ref.
NODAGA	⁶⁸ Ga	Ex vivo stability in plasma (60 min)	42.1 ± 3.7% intact	1.2 ± 0.3% intact	[5]
DOTA	⁶⁸ Ga	Ex vivo stability in urine (60 min)	37.4 ± 2.9% intact	4.2 ± 0.4% intact	[5]
NODAGA	⁶⁸ Ga	In vivo stability in plasma (60 min)	2.1 ± 0.2% intact	1.4 ± 0.3% intact	[5][6]
DOTA	⁶⁸ Ga	In vivo stability in urine (60 min)	2.2 ± 0.4% intact	1.2 ± 0.4% intact	[5]
NODAGA	⁴⁴ Sc	Stability in 0.9% NaCl (4 half-lives)	37 - 77% intact	> 98% intact	[7]

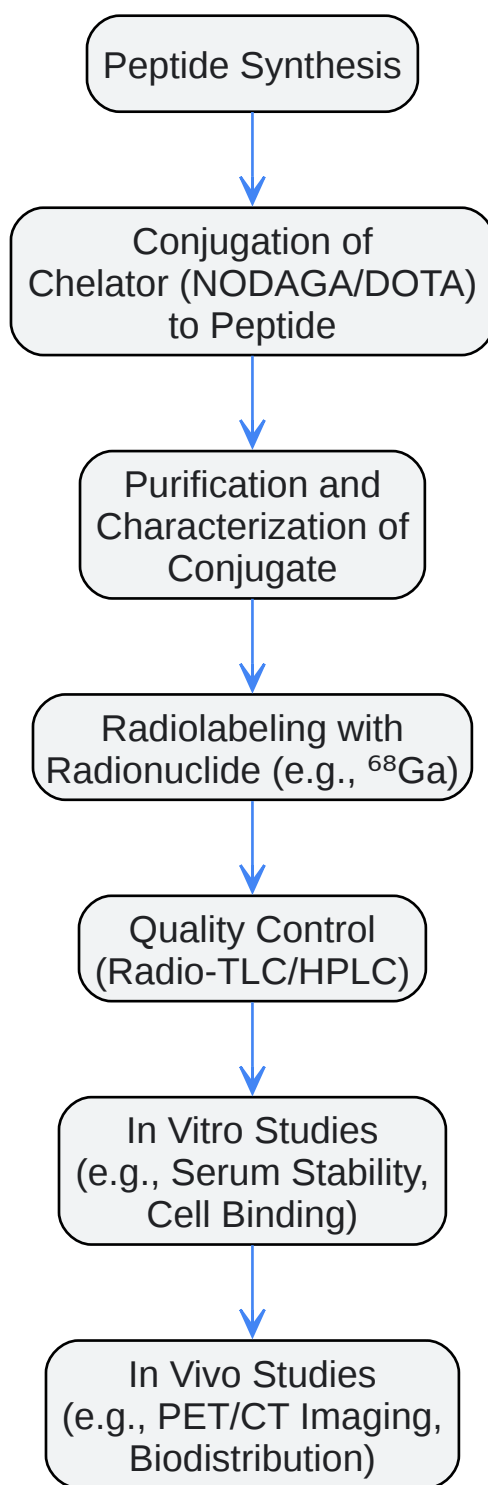
Table 3: Comparative Biodistribution Data (%ID/g)

Biodistribution studies reveal the uptake of the radiolabeled peptide in the target tumor versus other organs. Lower accumulation in non-target organs like the liver and kidneys is desirable for clearer imaging and lower toxicity.

Organ	Radiotracer	Time p.i.	NODAGA (%ID/g)	DOTA (%ID/g)	Ref.
Tumor	^{64}Cu -mAb7	24 hr	13.24 ± 4.86	13.44 ± 1.21	[4] [8]
Liver	^{64}Cu -mAb7	24 hr	Lower accumulation	Higher accumulation	[4] [8]
Blood	^{64}Cu -mAb7	24 hr	Higher activity	Lower activity	[4] [8]
Liver	^{68}Ga - Peptides	2 hr	0.57 ± 0.03	1.34 ± 0.09	[7]
Kidney	^{68}Ga -Peptide	1 hr	70 ± 9.2	40.3 ± 5.8	[6]

Experimental Workflow and Protocols

The development of a radiolabeled peptide follows a structured workflow from initial chemical synthesis to in vivo evaluation.



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Caption: General experimental workflow for peptide radiolabeling.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are representative protocols for key experiments.

Protocol 1: Peptide Conjugation with NODAGA-NHS or DOTA-NHS

This protocol describes the covalent attachment of the chelator to a peptide via an N-hydroxysuccinimide (NHS) ester.

- Activation (if starting with a free carboxylic acid on the chelator): Dissolve the chelator in anhydrous DMF. Add 1.5 equivalents of EDC and NHS and stir at room temperature for 4 hours to form the NHS-ester.[\[9\]](#)
- Conjugation Reaction: Dissolve the peptide in an appropriate buffer (e.g., bicarbonate or borate buffer, pH 8.5-9.0). Add the NHS-activated NODAGA or DOTA solution to the peptide solution. The molar ratio of chelator to peptide is typically optimized (e.g., 5:1 to 20:1).
- Incubation: Allow the reaction to proceed at room temperature or 4°C overnight with gentle stirring.
- Purification: Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).[\[9\]](#)
- Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.[\[9\]](#) Lyophilize the pure fractions to obtain the final product.

Protocol 2: ^{68}Ga Radiolabeling of a NODAGA-Conjugated Peptide

This protocol leverages the favorable kinetics of NODAGA for efficient labeling with Gallium-68.
[\[9\]](#)[\[10\]](#)

- Generator Elution: Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl to obtain a $^{68}\text{GaCl}_3$ solution.[\[10\]](#)
- Reaction Setup: In a sterile reaction vial, add 10-50 μg of the NODAGA-conjugated peptide. Add a suitable buffer, such as sodium acetate (1 M, pH 4.5), to adjust the final reaction pH to 4.0-4.5.[\[9\]](#)[\[10\]](#)

- Radiolabeling Reaction: Add the $^{68}\text{GaCl}_3$ eluate to the vial containing the peptide and buffer. [\[11\]](#)
- Incubation: Incubate the reaction mixture. For many NODAGA conjugates, labeling is efficient at room temperature within 5-10 minutes.[\[1\]](#) For others, heating at 85-95°C for 5-10 minutes may be used.[\[9\]](#)
- Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.[\[9\]](#)[\[10\]](#)
- Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge.[\[9\]](#)

Protocol 3: ^{68}Ga Radiolabeling of a DOTA-Conjugated Peptide

Labeling DOTA conjugates with ^{68}Ga typically requires heating to achieve high radiochemical yields.[\[12\]](#)[\[13\]](#)

- Generator Elution and Trapping: Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator. The $^{68}\text{Ga}^{3+}$ can be trapped on a cation exchanger cartridge.[\[12\]](#)[\[13\]](#)
- Elution into Reaction Vial: Elute the trapped $^{68}\text{Ga}^{3+}$ from the cartridge directly into a reaction vial containing the DOTA-conjugated peptide dissolved in a sodium acetate buffer (pH 3-4.5). [\[12\]](#)[\[13\]](#)
- Radiolabeling Reaction: Heat the reaction mixture at 85–95°C for 10-15 minutes.[\[1\]](#)[\[13\]](#)
- Quality Control: Measure the radiolabeling efficiency by radio-TLC or HPLC.[\[13\]](#) For iTLC, unchelated ^{68}Ga typically remains at the origin ($R_f = 0-0.1$) while the ^{68}Ga -labeled peptide moves with the solvent front ($R_f = 0.8-1.0$).[\[13\]](#)
- Final Formulation: After labeling, the solution can be neutralized, passed through a sterile filter, and prepared for administration.[\[13\]](#)

Protocol 4: In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled peptide in a biologically relevant medium.
[11]

- Incubation: Add a known amount of the purified radiolabeled peptide to an equal volume of fresh human or animal serum.
- Time Points: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 1, 4, and 24 hours).[11]
- Analysis: Analyze each aliquot by size exclusion HPLC (SEC-HPLC) or radio-TLC to separate the intact radiolabeled peptide from any degradation products or transchelated radionuclide.[11]
- Quantification: Calculate the percentage of intact radiopharmaceutical at each time point.[11]

Protocol 5: In Vivo Biodistribution Study

This study determines the distribution, accumulation, and clearance of the radiopharmaceutical in a living organism.[9][11]

- Animal Model: Use appropriate animal models, such as mice bearing xenograft tumors.[1][4]
- Injection: Inject a known amount of the radiolabeled peptide (e.g., 5-10 MBq) intravenously via the tail vein.[9]
- Time Points: At predetermined time points post-injection (e.g., 30, 60, 120 minutes), euthanize a cohort of animals.[9]
- Tissue Dissection: Dissect major organs, tumor, and blood.[11]
- Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include a standard of the injected dose for calibration.[11]
- Calculation: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).[9][11]

Conclusion

Both NODAGA and DOTA are highly effective chelators for peptide radiolabeling, but they offer distinct advantages depending on the radionuclide and application.

- NODAGA is often superior for ^{68}Ga chelation, offering the significant advantage of rapid labeling at room temperature, which is beneficial for heat-sensitive peptides and simplifies the preparation process.[1][5] Studies also suggest that ^{68}Ga -NODAGA complexes can have better in vivo stability compared to their DOTA counterparts.[5]
- DOTA remains a versatile and robust chelator for a wide range of radionuclides, including therapeutic isotopes like ^{177}Lu and ^{90}Y . For certain radiometals, such as ^{44}Sc , DOTA has been shown to form more stable complexes than NODAGA.[7][14] While its labeling with ^{68}Ga requires heating, the procedures are well-established and reliable.[13]

Ultimately, the choice between NODAGA and DOTA should be based on the specific radiometal being used, the chemical nature of the targeting peptide, and the desired in vivo performance characteristics. For rapid and mild ^{68}Ga labeling, NODAGA presents a compelling advantage. For applications involving other radiometals or when leveraging well-established clinical workflows, DOTA remains an excellent choice.

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